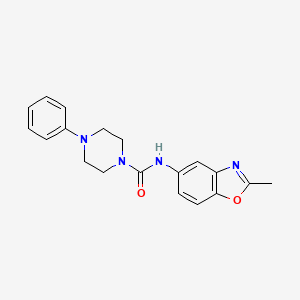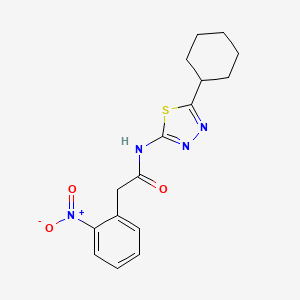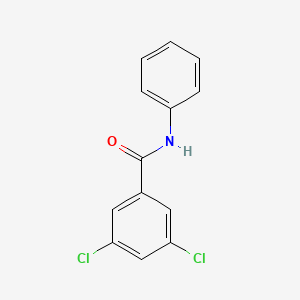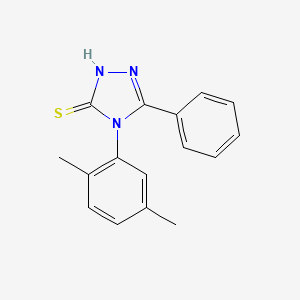![molecular formula C12H17NOS B5802746 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is a chemical compound that belongs to the class of thioamides. It is used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. The compound has shown promising results in these applications, making it a valuable tool for researchers in the scientific community.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is not fully understood. However, it is believed to act as a thioamide, which can undergo nucleophilic attack by various reagents. This reaction can lead to the formation of new compounds with potential therapeutic properties. The compound has also been shown to inhibit certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential cancer therapy. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have antimicrobial activity, which may be useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide in lab experiments is its unique properties. The compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. Researchers must take caution when handling the compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide. One direction is to further investigate its potential use as a cancer therapy. Studies have shown promising results, and further research may lead to the development of a new cancer treatment. Another direction is to investigate its potential use in other therapeutic areas, such as inflammatory and infectious diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity, which may lead to the development of safer and more effective compounds.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in the scientific community. Its unique properties and potential applications make it a promising compound for further research. While there are limitations to its use in lab experiments, the potential benefits outweigh the risks. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects, which may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis method of 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide involves the reaction of 3,5-dimethylbenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain the final compound. This method has been reported in scientific literature and has been used by researchers to synthesize the compound for their experiments.
Propiedades
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-4-10(2)6-11(5-9)7-15-8-12(14)13-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMYXBRBQMIHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)


![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)

![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)


![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)
